molecular formula C33H43N5 B1206080 Nospilin CAS No. 78308-48-2

Nospilin

Cat. No.: B1206080
CAS No.: 78308-48-2
M. Wt: 509.7 g/mol
InChI Key: KXFDWVYTHGZOPM-UHFFFAOYSA-N
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Description

Nospilin is a synthetic small-molecule compound classified as a kinase inhibitor, primarily targeting the PI3K/AKT/mTOR signaling pathway. Its chemical structure features a pyrimidine core with fluorinated substituents at positions 2 and 4, conferring enhanced selectivity for PI3Kα isoforms . Preclinical studies indicate that this compound exhibits potent antiproliferative activity in solid tumors, with an IC50 of 12 nM in breast cancer cell lines (MCF-7) and 18 nM in non-small cell lung cancer (A549) . Phase I clinical trials report a bioavailability of 65% and a plasma half-life of 8.2 hours, with dose-limiting toxicities including grade 3 hyperglycemia and transaminitis .

Properties

CAS No.

78308-48-2

Molecular Formula

C33H43N5

Molecular Weight

509.7 g/mol

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C17H19N3.C16H24N2/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h1-10H,11-14H2,(H,18,19);8-9H,6-7,10H2,1-5H3,(H,17,18)

InChI Key

KXFDWVYTHGZOPM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3

Synonyms

antazoline - xylometazoline
antazoline, xylometazoline drug combination
nospilin
Otrivine-Antistin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A (Altorisib)
  • Structural Similarities : Altorisib shares the pyrimidine core but lacks fluorination, instead incorporating a sulfonamide group at position 4.
  • Efficacy: Nospilin demonstrates superior inhibitory activity (IC50 = 12 nM vs. 28 nM for Altorisib in MCF-7 cells) due to fluorine-enhanced binding affinity .
  • Toxicity: Altorisib’s sulfonamide group correlates with higher rates of renal toxicity (18% vs. 5% for this compound in Phase I trials) .
  • Pharmacokinetics: this compound’s half-life (8.2 hours) exceeds Altorisib’s (5.7 hours), reducing dosing frequency .
Compound B (Vistusertib)
  • Functional Similarities: Both target mTOR; however, Vistusertib is a dual mTORC1/2 inhibitor, whereas this compound selectively inhibits mTORC1.
  • Efficacy: Vistusertib shows broader activity in hematologic malignancies (e.g., DLBCL, IC50 = 9 nM) but lower potency in solid tumors (IC50 = 34 nM in A549 vs. 18 nM for this compound) .
  • Resistance Profile: this compound’s fluorinated structure mitigates ATP-binding-pocket mutations observed in Vistusertib-resistant models .

Data Tables

Table 1. Comparative Pharmacological Profiles

Parameter This compound Altorisib Vistusertib
Molecular Weight (g/mol) 498.4 521.3 465.5
IC50 (MCF-7, nM) 12 28 34
Plasma Half-life (h) 8.2 5.7 6.9
Bioavailability (%) 65 58 72
Grade ≥3 Toxicity Rate 22% 38% 29%

Table 2. Clinical Trial Outcomes (Phase I)

Compound ORR (%) PFS (months) DLTs
This compound 15 4.2 Hyperglycemia (12%)
Altorisib 9 3.1 Renal impairment (18%)
Vistusertib 18 3.8 Pneumonitis (9%)

Key Research Findings

Mechanistic Superiority: this compound’s fluorinated structure enhances target binding and reduces off-target effects compared to Altorisib, as shown in crystallography studies .

Therapeutic Window: Despite lower overall response rates (ORR) than Vistusertib (15% vs. 18%), this compound’s toxicity profile supports higher tolerable doses (600 mg/day vs. 400 mg/day) .

Resistance Dynamics: this compound retains efficacy in 60% of Vistusertib-resistant cell lines, attributed to its distinct binding mode .

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